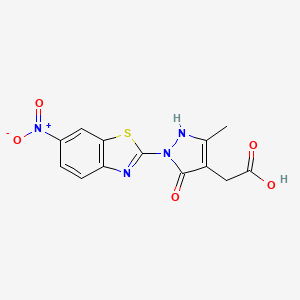
5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and acetic acid groups, along with a nitrobenzothiazole moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the benzothiazole moiety: This could be achieved through a coupling reaction, possibly using a nitrobenzothiazole derivative.
Functional group modifications: Hydroxylation, methylation, and acetic acid group introduction might be carried out through standard organic reactions such as oxidation, alkylation, and esterification.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy and methyl groups.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions could occur, particularly on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
Oxidation products: Could include carboxylic acids or ketones.
Reduction products: Amines or hydroxylamines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: Understanding how different functional groups interact.
Biology and Medicine
Pharmacological research: Potential as a drug candidate due to its unique structure.
Biological assays: Testing its activity against various biological targets.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Could affect signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-3-methyl-1H-pyrazole-4-acetic acid: Lacks the benzothiazole moiety.
1-(6-Nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid: Lacks the hydroxy and methyl groups.
Uniqueness
Structural complexity: The combination of functional groups and the benzothiazole ring makes it unique.
Potential activities: The specific arrangement of functional groups could confer unique biological or chemical properties.
Eigenschaften
CAS-Nummer |
84968-81-0 |
|---|---|
Molekularformel |
C13H10N4O5S |
Molekulargewicht |
334.31 g/mol |
IUPAC-Name |
2-[5-methyl-2-(6-nitro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O5S/c1-6-8(5-11(18)19)12(20)16(15-6)13-14-9-3-2-7(17(21)22)4-10(9)23-13/h2-4,15H,5H2,1H3,(H,18,19) |
InChI-Schlüssel |
IWAIQFVXTQHMFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















